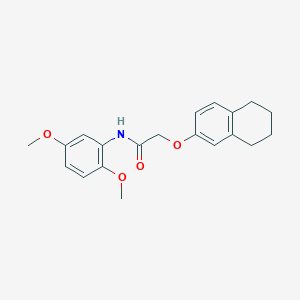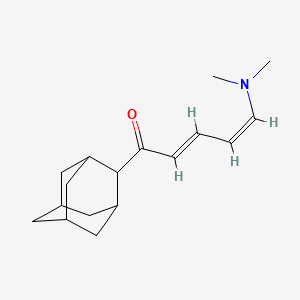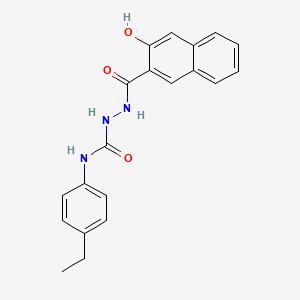![molecular formula C23H16N2O3 B5218406 2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, commonly known as DMIT, is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIT belongs to the class of naphthoquinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.
作用機序
The exact mechanism of action of DMIT is not fully understood. However, it has been reported that DMIT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DMIT has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase. Additionally, DMIT has been reported to inhibit the growth of Plasmodium falciparum by interfering with the parasite's heme detoxification pathway.
Biochemical and Physiological Effects
DMIT has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that DMIT inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DMIT has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Moreover, DMIT has been reported to modulate the levels of various cytokines and chemokines, which are involved in the immune response.
実験室実験の利点と制限
One of the main advantages of DMIT is its potential therapeutic applications in the treatment of cancer, viral infections, and malaria. Moreover, DMIT has been reported to exhibit low toxicity in vitro and in vivo. However, one of the main limitations of DMIT is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. Moreover, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo.
将来の方向性
There are several future directions for the research on DMIT. One of the main directions is to optimize the synthesis method of DMIT to improve its yield and purity. Moreover, further studies are needed to determine the structure-activity relationship of DMIT and its derivatives to identify more potent and selective compounds. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo and to evaluate its efficacy and safety in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of DMIT in humans.
Conclusion
In conclusion, DMIT is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIT exhibits a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMIT in vivo and to evaluate its efficacy and safety in animal models and humans.
合成法
DMIT can be synthesized using a multi-step reaction sequence involving the condensation of 2,5-dimethylphenylhydrazine with 2-hydroxy-1,4-naphthoquinone, followed by cyclization and oxidation steps. The final product is obtained as a yellow crystalline powder with a melting point of 308-309°C.
科学的研究の応用
DMIT has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. In vitro studies have shown that DMIT inhibits the proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. DMIT has also been reported to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, DMIT has been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-12-7-8-13(2)18(11-12)25-23(28)17-10-9-16-19(20(17)24-25)22(27)15-6-4-3-5-14(15)21(16)26/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEZXSKABRLMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-phenyl)-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)


![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)

![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)